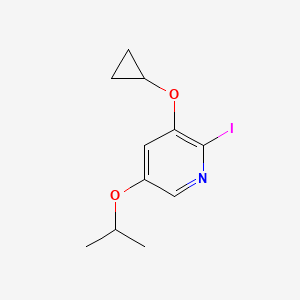
3-Cyclopropoxy-2-iodo-5-isopropoxypyridine
Description
3-Cyclopropoxy-2-iodo-5-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound contains a pyridine ring substituted with cyclopropoxy, isopropoxy, and iodine groups. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-9-5-10(11(12)13-6-9)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
PHDQEXBXWIETOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-iodo-5-isopropoxypyridine typically involves the iodination of a pyridine derivative followed by the introduction of cyclopropoxy and isopropoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chemical Reactions Analysis
3-Cyclopropoxy-2-iodo-5-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Common reagents used in these reactions include iodine, alkyl halides, and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-5-isopropoxypyridine has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
3-Cyclopropoxy-2-iodo-5-isopropoxypyridine can be compared with other similar compounds, such as:
2-Iodopyridine: A pyridine derivative with an iodine atom at the 2-position.
3-Iodopyridine: A pyridine derivative with an iodine atom at the 3-position.
4-Iodopyridine: A pyridine derivative with an iodine atom at the 4-position.
These compounds share similar structural features but differ in the position of the iodine atom and the presence of additional substituents, which can influence their chemical properties and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


